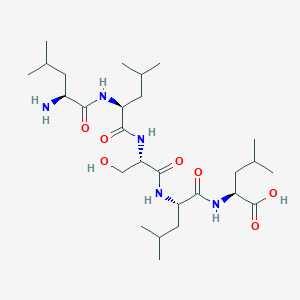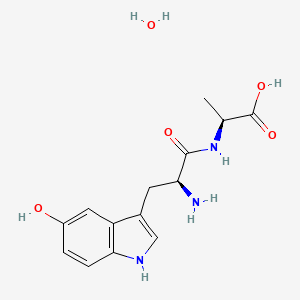
Tin;uranium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin-uranium compounds are a unique class of materials that combine the properties of tin and uranium Tin is a post-transition metal known for its malleability and resistance to corrosion, while uranium is a radioactive actinide with significant applications in nuclear energy and radiopharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The preparation of tin-uranium compounds typically involves high-temperature reactions and specialized equipment to handle the reactive nature of uranium. One common method is the vacuum induction melting (VIM) process, where tin and uranium are melted together in a vacuum to prevent oxidation . Another method is the vacuum arc remelt (VAR) process, which involves melting the metals using an electric arc in a vacuum . These methods ensure the purity and homogeneity of the resulting compound.
Industrial Production Methods: Industrial production of tin-uranium compounds is less common due to the specialized nature of the materials and the stringent safety protocols required for handling uranium. when produced, these compounds are typically used in research settings or specialized applications in the nuclear industry.
化学反应分析
Types of Reactions: Tin-uranium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, uranium in the compound can exist in multiple oxidation states, such as +4 and +6, which allows for diverse chemical behavior . Tin, on the other hand, can form oxides and halides under different conditions .
Common Reagents and Conditions: Common reagents used in reactions involving tin-uranium compounds include halogens, acids, and bases. For instance, tin can react with halogens to form tin halides, while uranium can react with oxygen to form uranium oxides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of uranium can lead to the formation of uranium dioxide (UO2) or uranium trioxide (UO3), while tin can form tin(IV) oxide (SnO2) under oxidizing conditions .
科学研究应用
Tin-uranium compounds have several scientific research applications due to their unique properties. In chemistry, these compounds are studied for their potential use in catalysis and materials science. In biology and medicine, uranium’s radioactive properties make these compounds useful in radiopharmaceuticals for diagnostic imaging and targeted therapy . In industry, tin-uranium compounds can be used in specialized applications such as nuclear reactors and advanced materials .
作用机制
The mechanism of action of tin-uranium compounds involves the interaction of uranium’s radioactive properties with biological systems or materials. Uranium can emit alpha particles, which can cause ionization and damage to biological tissues. This property is harnessed in radiopharmaceuticals for targeted cancer therapy, where the compound is designed to deliver radiation directly to cancer cells . The molecular targets and pathways involved include DNA damage and disruption of cellular processes.
相似化合物的比较
Similar Compounds: Similar compounds to tin-uranium include other uranium-based compounds such as uranium oxides and uranium halides, as well as tin-based compounds like tin oxides and tin halides .
Uniqueness: The uniqueness of tin-uranium compounds lies in their combination of properties from both tin and uranium. While uranium compounds are known for their radioactive properties, the addition of tin can enhance the material’s stability and resistance to corrosion. This makes tin-uranium compounds particularly interesting for applications that require both durability and radioactive properties .
Conclusion
Tin-uranium compounds represent a fascinating area of study with potential applications in various fields. Their unique combination of properties from both tin and uranium makes them valuable for scientific research and specialized industrial applications. Further research into these compounds could uncover new uses and enhance our understanding of their behavior and potential.
属性
分子式 |
SnU |
|---|---|
分子量 |
356.74 g/mol |
IUPAC 名称 |
tin;uranium |
InChI |
InChI=1S/Sn.U |
InChI 键 |
GPBKPKBHVVYASP-UHFFFAOYSA-N |
规范 SMILES |
[Sn].[U] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)

![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)

![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)

![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
